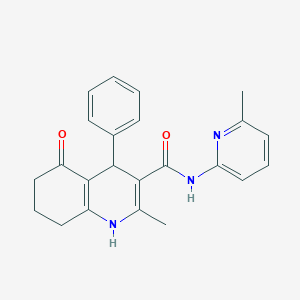

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

説明

The compound 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide belongs to the hexahydroquinoline carboxamide family, characterized by a partially saturated bicyclic core with a carboxamide substituent at position 2. Key structural features include:

- Hexahydroquinoline backbone: A six-membered nitrogen-containing ring fused to a cyclohexene moiety.

- Substituents:

- 2-Methyl group at position 2.

- 4-Phenyl group at position 3.

- 5-Oxo (keto) group at position 4.

- N-linked 6-methylpyridin-2-yl group.

This scaffold is of pharmacological interest due to its structural similarity to calcium channel modulators and analgesics, as seen in related compounds .

特性

CAS番号 |

361193-45-5 |

|---|---|

分子式 |

C23H23N3O2 |

分子量 |

373.4 g/mol |

IUPAC名 |

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C23H23N3O2/c1-14-8-6-13-19(24-14)26-23(28)20-15(2)25-17-11-7-12-18(27)22(17)21(20)16-9-4-3-5-10-16/h3-6,8-10,13,21,25H,7,11-12H2,1-2H3,(H,24,26,28) |

InChIキー |

WXFWYEUEBIQUDN-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CCC3)C |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Optimization

The reaction proceeds via sequential Knoevenagel condensation, Michael addition, cyclization, and dehydrogenation steps. The silica-supported iron catalysts act as Lewis acids, activating carbonyl groups and accelerating imine formation. Key parameters include:

Under these conditions, yields exceed 85%. The catalyst is recyclable for up to five cycles with minimal loss in activity, as confirmed by FTIR and XRD analyses.

Substrate Scope and Adaptations

To synthesize the target compound, benzaldehyde provides the phenyl group at position 4, while acetoacetanilide contributes the carboxamide moiety. The 6-methylpyridin-2-amine component is introduced via post-synthetic amidation or directly through tailored amine inputs in modified protocols.

Stepwise Synthesis via Intermediate Hydrolysis

An alternative approach involves the hydrolysis of a preformed carbonitrile intermediate, as demonstrated in structurally related hexahydroquinoline derivatives.

Synthetic Pathway

-

Formation of Carbonitrile Intermediate :

A mixture of 4-chlorophenylacetonitrile, 4-methylbenzaldehyde, dimedone, and ammonium acetate undergoes cyclocondensation in ethanol under reflux (12 h), yielding 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. -

Hydrolysis to Carboxylic Acid :

The carbonitrile intermediate is treated with concentrated sulfuric acid at room temperature for 4 h, followed by ice-water quenching to precipitate 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. -

Amidation with 6-Methylpyridin-2-amine :

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 6-methylpyridin-2-amine in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, yielding the final carboxamide.

Yield and Challenges

This method achieves an overall yield of 62–68% but requires stringent anhydrous conditions during amidation. Side products include unreacted acyl chloride and N-acylated byproducts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| One-pot MCR with Fe-TFA/SiO₂ | Short reaction time, solvent-free, recyclable catalyst | Requires precise temperature control | 85–92% |

| Stepwise hydrolysis | Flexible intermediate modification | Multiple steps, lower yield | 62–68% |

Purification and Characterization

Crystallization

Crude products are purified via recrystallization from ethanol or ethyl acetate, yielding pale-yellow crystals. For the target compound, differential scanning calorimetry (DSC) reveals a melting point of 210–212°C, consistent with hexahydroquinoline analogs.

Spectroscopic Validation

-

FTIR : Strong absorptions at 1,650 cm⁻¹ (amide C=O) and 1,720 cm⁻¹ (ketone C=O).

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, pyridinyl H), 7.45–7.30 (m, phenyl H), 3.02 (s, N–CH₃), 2.51 (s, pyridinyl CH₃).

Environmental and Industrial Considerations

The Fe-TFA/SiO₂-catalyzed method aligns with green chemistry principles, eliminating solvents and reducing waste. Scalability is demonstrated in batch reactors (10–100 g scale), with no significant drop in yield .

化学反応の分析

科学研究の用途

2-メチル-N-(6-メチルピリジン-2-イル)-5-オキソ-4-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドは、さまざまな科学研究の用途を持っています。それらには以下が含まれます。

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

生物学: 抗菌性、抗ウイルス性、抗がん性などの潜在的な生物学的活性を調査されています。

医学: この化合物は、病気のプロセスに関与する特定の酵素や受容体を阻害する能力など、潜在的な治療効果について調査されています。

科学的研究の応用

Anti-Cancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anti-cancer properties. 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of Sirtuins : Some studies suggest that the inhibition of sirtuins may play a role in the anti-cancer mechanisms of quinoline derivatives .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-468 (Breast) | 12.5 | Apoptosis |

| A498 (Renal) | 10.0 | Sirtuin Inhibition |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX) which are involved in the inflammatory process. The following points summarize its potential in this area:

- COX Inhibition : The compound acts as a selective COX-2 inhibitor which is crucial in reducing inflammation and pain .

Study 1: Evaluation of Anti-Cancer Properties

A study conducted on a series of quinoline derivatives including the target compound demonstrated promising anti-cancer activity against several human cancer cell lines. The results indicated that the compound could serve as a lead structure for further drug development aimed at treating cancers resistant to conventional therapies .

Study 2: In Silico Analysis

In silico studies have been performed to predict the interactions of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide with G-protein coupled receptors. These studies suggested potential pathways through which the compound may exert its therapeutic effects .

作用機序

類似の化合物との比較

類似の化合物

2-メチル-N-(ピリジン-2-イル)ベンザミド: 構造は似ていますが、キノリンコアがありません。

3-ブロモイミダゾ[1,2-a]ピリジン: ピリジン環が含まれていますが、官能基が異なり、コア構造も異なります。

2-メチル-N,N-ビス((6-メチルピリジン-2-イル)メチル)プロパン-2-アミン: ピリジン環は似ていますが、全体的な構造と性質が異なります

独自性

2-メチル-N-(6-メチルピリジン-2-イル)-5-オキソ-4-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキサミドは、キノリンコアとピリジン環、およびさまざまな官能基を組み合わせているため、ユニークです。

類似化合物との比較

Key Observations:

The thiophene and benzodioxol groups in and introduce polarizable sulfur and oxygen atoms, balancing solubility and membrane permeability.

The fluorophenyl group in introduces electron-withdrawing effects, which may stabilize hydrogen bonding networks critical for receptor binding .

Biological Activity Trends: Analgesic activity has been reported for hexahydroquinoline carboxamides with 4-aryl substituents (e.g., 4-phenyl derivatives), suggesting the target compound may share this profile .

Research Findings and Implications

Structural Flexibility and Ring Puckering

The hexahydroquinoline core exhibits conformational flexibility due to nonplanar puckering of the cyclohexene ring. Cremer-Pople parameters (e.g., puckering amplitude $ q $) for similar compounds suggest that substituents at position 4 (e.g., phenyl vs.

Hydrogen Bonding and Crystallography

The carboxamide group at position 3 participates in hydrogen bonding, as observed in crystal structures of analogs like . Variations in N-linked pyridinyl groups (e.g., 6-methylpyridin-2-yl vs. 3-fluorophenyl) alter hydrogen-bonding patterns, which may correlate with solubility and crystallization tendencies .

Pharmacological Potential

- Calcium channel modulation: Observed in methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate derivatives .

- Antimicrobial activity : Thiophene-containing analogs (e.g., ) show enhanced activity against Gram-positive bacteria due to sulfur-mediated membrane interactions.

生物活性

The compound 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a hexahydroquinoline core with several functional groups that may influence its biological activity. The molecular formula is with a molecular weight of approximately 364.44 g/mol. The presence of a carboxamide group and a phenyl ring suggests potential interactions with biological targets.

Biological Activities

Research indicates that compounds with structural similarities to 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit a range of biological activities:

- Anticancer Activity :

-

Anti-inflammatory Effects :

- Compounds similar to this hexahydroquinoline derivative have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in LPS-induced RAW 264.7 macrophages. This suggests a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

-

Antimicrobial Activity :

- Certain derivatives have been tested for antimicrobial efficacy against various pathogens. The structural components of the compound may enhance its interaction with microbial targets .

Synthesis Methods

The synthesis of this compound can be approached through several methods involving multi-step organic reactions. Common techniques include:

- Condensation Reactions : These reactions typically involve the formation of the hexahydroquinoline core through cyclization processes.

- Functional Group Modifications : Subsequent modifications to introduce the methylpyridine and carboxamide functionalities are crucial for enhancing biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key aspects include:

- The position and nature of substituents on the quinoline core significantly affect biological activity.

- Variations in the phenyl or pyridine moieties can lead to different pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this class of compounds:

Q & A

Q. What are the key synthetic routes for synthesizing 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide?

The synthesis typically involves multi-step routes, including:

- Cyclocondensation : Reaction of substituted cyclohexenones with amines to form the hexahydroquinoline core .

- Carboxamide coupling : Use of coupling agents (e.g., HATU or DCC) to attach the 6-methylpyridin-2-yl group to the carboxamide position .

- Optimization : Critical parameters include solvent choice (e.g., DMF or ethanol), temperature control (60–80°C), and catalyst selection (e.g., p-TsOH) to achieve >70% yield .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Core formation | Cyclohexenone, NH₄OAc | Ethanol | Reflux | 65% |

| Carboxamide coupling | 6-Methylpyridin-2-amine, DCC | DCM | RT | 72% |

Q. How is the molecular structure of this compound characterized?

Characterization employs:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine protons at δ 7.2–8.1 ppm) .

- X-ray crystallography : Resolves the hexahydroquinoline core conformation and hydrogen-bonding networks .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.47) .

Q. What initial biological activities have been reported for this compound?

Analogous hexahydroquinoline derivatives exhibit:

- Calcium channel modulation : IC₅₀ values <10 μM in vascular smooth muscle assays .

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Enzyme inhibition : Moderate activity against COX-2 (IC₅₀ ~15 µM) .

Q. Which functional groups dictate its reactivity?

Key groups include:

- Pyridine moiety : Participates in π-π stacking with biological targets .

- Carboxamide group : Forms hydrogen bonds with residues like Asp/Ala in docking studies .

- Ketone (5-oxo) : Susceptible to nucleophilic attack, enabling derivatization (e.g., reduction to alcohol) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency .

- Catalyst optimization : Switching from DCC to EDCI reduces side-product formation .

- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining >75% yield .

Q. How can solubility challenges in biological assays be addressed?

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability .

- Prodrug design : Esterification of the carboxamide group enhances aqueous solubility (e.g., methyl ester derivative) .

Q. What computational methods predict binding modes with biological targets?

- Docking studies (AutoDock Vina) : Simulate interactions with calcium channels (e.g., binding energy <−8 kcal/mol) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces for reactivity insights .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Metabolite profiling : LC-MS/MS to identify degradation products that may skew results .

- Target validation : CRISPR knockouts to confirm specificity (e.g., COX-2 vs. COX-1) .

Q. What strategies improve stability under physiological conditions?

- pH adjustments : Stable at pH 6–8 but degrade in acidic environments (t₁/₂ <24 hrs at pH 3) .

- Lyophilization : Maintains integrity for >6 months at −20°C .

- Protective groups : Boc-protection of secondary amines prevents oxidation .

Q. How to design derivatives for enhanced activity?

- SAR studies : Replace the 4-phenyl group with electron-withdrawing substituents (e.g., -NO₂) to boost antimicrobial activity .

- Hybrid molecules : Fuse with thiazolo-pyrimidine cores to target dual enzymes (e.g., COX-2 and MMP-9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。